molecular formula C9H12IN3O B2693536 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 956206-14-7

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2693536
CAS No.: 956206-14-7
M. Wt: 305.119
InChI Key: KAWPQSHKDHMZRX-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and linked to a pyrrolidine-substituted ethanone moiety. This structure combines the electron-rich pyrazole system with the steric and electronic effects of iodine and the conformational flexibility of pyrrolidine.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O/c10-8-5-11-13(6-8)7-9(14)12-3-1-2-4-12/h5-6H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWPQSHKDHMZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the ethanone moiety through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium azide, sodium methoxide, and various halides can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts, boronic acids, and base conditions are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom on the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyrrolidine ring can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

  • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Compound 1)

    • Structure : Replaces iodine with a methyl group and introduces a 4-chlorophenyl group.
    • Impact : The methyl group reduces steric bulk compared to iodine, while the chlorophenyl enhances lipophilicity (ClogP ~2.5 estimated). This compound is part of pseudo-natural product libraries for biological screening .
    • Synthesis : Typically involves nucleophilic substitution or coupling reactions, similar to iodopyrazole derivatives but with milder conditions due to the absence of heavy halogen handling .
  • 1-(3-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (HR294541) Structure: Attaches the 4-iodopyrazole to a phenyl ring instead of pyrrolidine. This compound is marketed as a pharmaceutical intermediate .

Modifications in the Ethanone Linker

  • 2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (Intermediate 66.2 mg) Structure: Replaces the pyrazole with a phenoxy group. Impact: The ether linkage introduces polarity and hydrogen-bonding capacity. This compound is used in Pd/Fe-catalyzed coupling reactions to generate vinylpyridine derivatives, achieving 89% yield under optimized conditions .
  • (E)-2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (18) Structure: Extends the phenoxy linker with a pyridylvinyl group.

Variations in the Amine Moiety

  • 1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119)

    • Structure : Incorporates a hydroxymethyl-pyrrolidine group.
    • Impact : The hydroxymethyl group increases hydrophilicity (PSA ~70 Ų) and enables hydrogen bonding, improving solubility in aqueous systems. Synthesized in 99% yield via reductive amination .
  • 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one Structure: Replaces pyrrolidine with a 4-aminopiperidine. Impact: The primary amine on piperidine introduces basicity (pKa ~10.5), altering pharmacokinetic properties. This compound is cataloged for life science research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Applications Reference
2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one C9H12IN3O 305.12 g/mol 4-Iodo-pyrazole, pyrrolidine N/A Intermediate for drug discovery
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C12H11ClN2O 234.68 g/mol 4-Methyl-pyrazole, 4-Cl-phenyl Not reported Pseudo-natural product screening
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one C12H14INO2 331.15 g/mol Phenoxy, pyrrolidine 89% Suzuki-Miyaura coupling precursor
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one C15H21NO2 247.33 g/mol Hydroxymethyl-pyrrolidine 99% Solubility-enhanced intermediates

Key Findings

Electronic Effects : The 4-iodo substituent in the target compound enhances electrophilicity, facilitating cross-coupling reactions (e.g., Heck or Suzuki) compared to methyl or chloro analogs .

Conformational Flexibility : Pyrrolidine-containing derivatives exhibit better binding adaptability in enzyme pockets than rigid piperidine or morpholine analogs .

Synthetic Accessibility: Phenoxy-linked derivatives achieve higher yields (e.g., 89% ) compared to pyrazole analogs, likely due to reduced steric hindrance during catalysis.

Biological Activity

2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure, featuring an iodine atom on the pyrazole ring and a pyrrolidine moiety, suggests potential biological activities that warrant investigation. This article compiles diverse research findings, highlighting its biological activity, mechanisms of action, and applications.

Chemical Structure and Properties

The compound's molecular formula is C9H12IN3OC_9H_{12}IN_3O with a molecular weight of approximately 305.1155 g/mol. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC Name2-(4-iodopyrazol-1-yl)-1-pyrrolidin-1-ylethanone
Molecular FormulaC9H12IN3O
Molecular Weight305.1155 g/mol
CAS Number956206-14-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom can participate in halogen bonding , enhancing binding affinity to proteins and enzymes. The pyrrolidine ring increases lipophilicity, facilitating interactions with hydrophobic regions in biological molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their functionality.
  • Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways within cells.

Antimicrobial Activity

In vitro studies on similar compounds have demonstrated effective antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrolidine derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antibacterial Properties

A study investigated the antibacterial effects of various pyrrolidine derivatives, noting that those with halogen substituents exhibited enhanced activity. The mechanism was attributed to the ability of halogens to engage in interactions that disrupt bacterial cell functions .

Study 2: Antifungal Activity

Another research focused on the antifungal properties of alkaloid derivatives, which included compounds structurally similar to our target compound. Results indicated significant inhibition against Candida albicans, highlighting the potential for developing antifungal agents based on this scaffold .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

Scientific Research :
It serves as a building block for synthesizing more complex molecules and probing biological pathways.

Pharmaceutical Development :
Due to its potential antimicrobial activity, it could be explored further for developing new antibiotics or antifungal agents.

Material Science :
The compound's chemical characteristics may also find applications in creating novel materials or coatings.

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing 2-(4-iodo-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Iodination of Pyrazole: Introduce iodine at the 4-position of 1H-pyrazole using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .

Coupling with Pyrrolidine: React the iodinated pyrazole with 1-(pyrrolidin-1-yl)ethan-1-one via nucleophilic substitution. Use a base like K₂CO₃ in acetonitrile at 60–80°C for 12–24 hours .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Critical Parameters:

  • Temperature Control: Excessive heat during iodination may lead to byproducts (e.g., di-iodinated species).
  • Solvent Choice: Polar aprotic solvents enhance reaction rates but require anhydrous conditions to avoid hydrolysis .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and pyrazole protons (δ 7.5–8.5 ppm).
    • ¹³C NMR: Verify carbonyl carbon (δ ~200 ppm) and iodinated pyrazole carbons (δ ~90 ppm for C-I) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₉H₁₁IN₃O (calc. 320.9974) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in crystallographic data for pyrazole-pyrrolidine derivatives?

Methodological Answer: Crystallographic challenges (e.g., disorder in pyrrolidine rings) can be addressed via:

High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness .

Refinement Software: SHELXL-2018 allows anisotropic displacement parameters and restraints for disordered moieties. Apply "ISOR" and "DELU" commands to refine thermal parameters .

Validation Tools: Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .

Example Workflow:

  • Collect data at 100 K to minimize thermal motion.
  • Refine with SHELXL using Hirshfeld rigid-bond restraints for iodine atoms .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the iodopyrazole moiety?

Methodological Answer:

Analog Synthesis: Replace iodine with other halogens (Cl, Br) or functional groups (NO₂, CF₃) to assess electronic effects .

Biological Assays:

  • Enzyme Inhibition: Screen against kinases (e.g., JAK2) using fluorescence polarization assays .
  • Cellular Uptake: Use radiolabeled iodine (¹²⁵I) to quantify intracellular accumulation via gamma counting .

Computational Modeling: Perform docking studies (AutoDock Vina) to correlate iodine’s van der Waals radius with binding pocket occupancy .

Key Finding:
Iodine’s large atomic radius may enhance hydrophobic interactions in enzyme pockets, as seen in analogous pyrazole-based kinase inhibitors .

Q. Q5. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C typical for similar compounds) .
  • Light Sensitivity: Store in amber vials at –20°C; monitor UV-Vis spectra (λmax ~270 nm) for photodegradation .
  • Hydrolytic Stability: Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may cleave the pyrrolidine-ketone bond .

Critical Analysis of Contradictions

  • Discrepancy in Reaction Yields: Lower yields in DCM vs. DMF (Table 1) suggest solvent polarity influences iodine activation. DMF’s high dielectric constant stabilizes transition states .
  • Crystallographic Disorder: SHELX refinement may over-simplify iodine’s thermal motion; complementary DFT calculations (e.g., Gaussian 16) can validate electron density maps .

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